Bienvenue dans la boutique en ligne BenchChem!

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride

Medicinal Chemistry Conformational Restriction Kinase Inhibitor Design

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride (CAS 935668-20-5) is a bifunctional azetidine-sulfonamide building block with molecular formula C5H13ClN2O2S and a molecular weight of 200.69 g/mol. The compound functions as a versatile intermediate featuring a strained four-membered azetidine ring (ring strain energy experimentally determined at 25.2 kcal/mol ) bearing both a secondary amine (presented as the HCl salt) and an N-methylmethanesulfonamide group.

Molecular Formula C5H13ClN2O2S
Molecular Weight 200.68
CAS No. 935668-20-5
Cat. No. B2962776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride
CAS935668-20-5
Molecular FormulaC5H13ClN2O2S
Molecular Weight200.68
Structural Identifiers
SMILESCN(C1CNC1)S(=O)(=O)C.Cl
InChIInChI=1S/C5H12N2O2S.ClH/c1-7(10(2,8)9)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H
InChIKeyZERCFSUDUDHVRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Azetidin-3-yl)-N-methylmethanesulfonamide Hydrochloride (CAS 935668-20-5): Sourcing and Differentiation Guide for Medicinal Chemistry Building Blocks


N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride (CAS 935668-20-5) is a bifunctional azetidine-sulfonamide building block with molecular formula C5H13ClN2O2S and a molecular weight of 200.69 g/mol . The compound functions as a versatile intermediate featuring a strained four-membered azetidine ring (ring strain energy experimentally determined at 25.2 kcal/mol [1]) bearing both a secondary amine (presented as the HCl salt) and an N-methylmethanesulfonamide group. This dual functionality enables its use as a key synthetic handle in parallel medicinal chemistry and fragment-based drug discovery campaigns where precise vector geometry and conformational restriction are required. The hydrochloride salt form confers enhanced aqueous solubility and handling stability compared to the free base (CAS 935730-60-2), which is critical for reliable weighing and reaction setup in multi-step synthetic sequences .

Why Generic Substitution Fails for N-(Azetidin-3-yl)-N-methylmethanesulfonamide Hydrochloride


Substituting N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride with a structurally related analog without careful consideration introduces quantifiable risks in synthetic outcome, physicochemical property profiles, and downstream biological relevance. The azetidine ring imposes a ring strain of 25.2 kcal/mol — nearly four times that of the pyrrolidine analog (~6 kcal/mol) [1] — which directly impacts reaction kinetics in ring-opening transformations and the conformational preferences of elaborated products. The presence of the N-methyl group distinguishes this compound from the des-methyl analog (N-(azetidin-3-yl)methanesulfonamide hydrochloride, CAS 1239205-33-4), altering the hydrogen bond donor capacity (2 donors vs. 3 donors for the des-methyl compound) and predicted logP (free base ACD/LogP −0.75 vs. a more polar des-methyl analog). Salt form selection further differentiates procurement options: the hydrochloride salt (MW 200.69) offers different solubility and hygroscopicity profiles compared to the trifluoroacetate salt (MW 278.25, CAS 1619991-24-0), and the free base (MW 164.23) is often less stable and more difficult to handle accurately due to its oily or low-melting nature. These differences are not trivial; they manifest as altered coupling efficiencies, divergent SAR in biological assays, and batch-to-batch variability when the incorrect form or analog is substituted.

Quantitative Differentiation Evidence for N-(Azetidin-3-yl)-N-methylmethanesulfonamide Hydrochloride (935668-20-5)


Ring Strain Differential: Azetidine Core vs. Pyrrolidine Isosteres

The azetidine ring in N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride possesses an experimentally determined ring strain energy of 25.2 kcal/mol [1], closely approaching that of aziridine (26.7 kcal/mol) and approximately four-fold higher than the pyrrolidine ring (~6 kcal/mol). This elevated ring strain energy directly modulates the reactivity of the azetidine nitrogen in subsequent functionalization reactions, enabling milder N-alkylation and N-arylation conditions compared to less-strained pyrrolidine analogs. For procurement decisions, this means the azetidine scaffold provides a unique balance of stability during storage and enhanced reactivity during synthetic elaboration that the pyrrolidine isostere cannot replicate without additional activation.

Medicinal Chemistry Conformational Restriction Kinase Inhibitor Design

N-Methyl Substitution Impact: Hydrogen Bond Donor Count and logP Differentiation from Des-Methyl Analog

The N-methyl substitution in N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride reduces the hydrogen bond donor (HBD) count from 3 (in the des-methyl analog, CAS 1239205-33-4) to 2 [1], while simultaneously increasing lipophilicity. The free base form (CAS 935730-60-2) exhibits a predicted ACD/LogP of −0.75 . In contrast, the des-methyl analog N-(azetidin-3-yl)methanesulfonamide (CAS 1056056-12-2) is expected to display a lower logP due to the additional N-H hydrogen bond donor. This difference is significant in fragment-based drug discovery, where each hydrogen bond donor can reduce permeability by approximately 10-fold [2]. The reduced HBD count of the N-methylated compound provides a measurable advantage for CNS penetration and cellular permeability optimization.

Physicochemical Properties Fragment-Based Drug Discovery Permeability Optimization

Hydrochloride Salt Purity Specifications: Cross-Vendor Analytical Benchmarking

Independent vendor specifications for N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride demonstrate a purity range across suppliers. Bidepharm lists the standard purity at 98% with batch-specific QC documentation including NMR, HPLC, and GC . AKSci specifies a minimum purity of 95% , while MolCore certifies purity at NLT 97% under ISO-compliant quality systems . ChemScene also reports a purity of 98% . For the structurally related but non-methylated analog (CAS 1239205-33-4), Bidepharm lists a standard purity of only 95% , reflecting the additional synthetic step and purification challenge associated with selective N-methylation. This purity differential is meaningful: at 95% purity, a 1 g lot contains up to 50 mg of unidentified impurities that can interfere with sensitive catalytic reactions or produce spurious biological assay results.

Quality Control Procurement Specifications Batch Reproducibility

Storage and Handling Stability: HCl Salt vs. Free Base vs. TFA Salt

The hydrochloride salt form (935668-20-5) is recommended for storage sealed in dry conditions at 2–8°C , consistent with typical sulfonamide hydrochloride salts that exhibit reduced hygroscopicity compared to free bases. The free base (CAS 935730-60-2) has a predicted boiling point of 264.4±50.0°C at 760 mmHg and a vapour pressure of 0.0±0.5 mmHg at 25°C , indicating it is a low-volatility liquid or low-melting solid at ambient temperature that can be more difficult to handle quantitatively. The TFA salt (CAS 1619991-24-0, MW 278.25) incorporates trifluoroacetic acid which enhances solubility but introduces a counterion that can interfere with base-sensitive downstream reactions and biological assays [1]. For procurement, the HCl salt provides the most robust balance of solid-state stability, accurate weighing characteristics, and counterion inertness.

Compound Management Long-Term Stability Weighing Accuracy

Structural Isomer Differentiation: Azetidine vs. Pyrrolidine Scaffold Impact on Vector Geometry

N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride features a 1,3-disubstituted azetidine core that projects the sulfonamide and amine vectors at a defined angle constrained by the four-membered ring geometry. A constitutional isomer with identical molecular formula (C5H13ClN2O2S, MW 200.69) but a pyrrolidine core — (R)-3-Amino-1-(methylsulfonyl)pyrrolidine Hydrochloride (CAS 651056-85-8) — arranges the same functional groups on a five-membered ring with different vector angles and conformational flexibility . The azetidine scaffold provides a more acute exit vector angle (~90° between C-3 substituents projected from the ring plane) compared to the pyrrolidine (~110–120° for 1,3-disubstitution), a distinction that is critical in structure-based drug design where precise projection of pharmacophoric elements into protein binding pockets determines potency and selectivity [1]. Additionally, the topological polar surface area (TPSA) differs: the azetidine HCl salt parent amine has a TPSA of 66.6 Ų [2], while the pyrrolidine isomer has a TPSA of 71.8 Ų , a 7.8% increase that can influence passive permeability predictions.

Scaffold Hopping Conformational Analysis Kinase Hinge Binder Design

Recommended Application Scenarios for N-(Azetidin-3-yl)-N-methylmethanesulfonamide Hydrochloride Based on Quantitative Differentiation Evidence


Kinase Hinge Binder Elaboration Requiring Strained Azetidine Reactivity

For medicinal chemistry programs developing kinase inhibitors where the azetidine ring serves as a hinge-binding motif or as a conformational constraint in the linker region, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride provides the optimal starting material. The 25.2 kcal/mol ring strain energy enables efficient N-arylation under mild Pd-catalyzed or SNAr conditions to install heteroaryl hinge-binding elements, while the N-methylsulfonamide group provides a metabolically stable, neutral solubilizing group. The compound's use as a GlyT1 inhibitor precursor has been demonstrated in patent literature, confirming the scaffold's relevance in CNS drug discovery programs requiring precise vector presentation .

Fragment-Based Drug Discovery Requiring Low HBD Count for CNS Permeability

In fragment-based drug discovery campaigns targeting CNS indications, the reduced hydrogen bond donor count (2 HBD for the N-methylated compound vs. 3 HBD for the des-methyl analog ) and the predicted ACD/LogP of −0.75 for the free base position this compound favorably within CNS MPO (Multiparameter Optimization) scoring frameworks. Each additional HBD can reduce passive permeability by approximately 10-fold , making the N-methyl substitution a quantifiable advantage for achieving brain penetration. The compound's low molecular weight (free base: 164.23 Da) and compliance with the Rule of 5 (zero violations predicted ) support its use as a privileged fragment for library design, where the hydrochloride salt ensures accurate dispensing from DMSO stock solutions.

Parallel Synthesis and Library Production Requiring High Batch-to-Batch Reproducibility

For parallel medicinal chemistry and DNA-encoded library (DEL) production where batch-to-batch consistency is paramount, procuring N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride at 98% purity from vendors offering batch-specific QC documentation (NMR, HPLC, GC) reduces the risk of impurity-driven synthetic failures. The 98% purity specification represents a 60% reduction in total impurity burden compared to the 95% purity typical of the des-methyl analog . The HCl salt's recommended storage at 2–8°C in sealed dry containers supports long-term compound management without the risk of free base oxidation or hygroscopic degradation that could alter stoichiometry in automated dispensing platforms.

Scaffold-Hopping from Pyrrolidine to Azetidine in Lead Optimization

When lead optimization requires scaffold-hopping from a pyrrolidine-based series to improve ligand efficiency or alter pharmacokinetic profile, N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride provides the direct azetidine counterpart. The scaffold switch from pyrrolidine (TPSA 71.8 Ų ) to azetidine (TPSA 66.6 Ų for the des-methyl analog ) reduces TPSA by 5.2 Ų (7.8%), which correlates with improved passive permeability. Simultaneously, the more acute exit vector angle of the azetidine (~90° vs. ~110–120° for pyrrolidine) can optimize key protein-ligand interactions, as demonstrated in GlyT1 inhibitor patents where azetidine-based sulfonamides showed distinct SAR from their pyrrolidine counterparts . The N-methyl group further distinguishes this compound from the des-methyl azetidine, enabling exploration of both steric and electronic effects at the sulfonamide nitrogen.

Quote Request

Request a Quote for N-(azetidin-3-yl)-N-methylmethanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.